TrkA-IN-1
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Overview
Description
TrkA-IN-1 is a potent and selective inhibitor of Tropomyosin-related kinase A (TrkA), which is a receptor tyrosine kinase. This compound has shown significant potential in the treatment of pain and various types of cancer due to its ability to inhibit TrkA with high specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of TrkA-IN-1 is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: TrkA-IN-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and reagents such as halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity or selectivity. These derivatives are often tested for their efficacy in inhibiting TrkA and other related kinases .
Scientific Research Applications
TrkA-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
TrkA-IN-1 exerts its effects by selectively inhibiting the activity of Tropomyosin-related kinase A (TrkA). Upon binding to TrkA, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, differentiation, and survival, making it a promising candidate for the treatment of cancer and pain .
Comparison with Similar Compounds
TrkA-IN-1 is unique in its high selectivity and potency for TrkA compared to other similar compounds. Some of the similar compounds include:
Larotrectinib: A first-generation Trk inhibitor with broad activity against TrkA, TrkB, and TrkC.
Entrectinib: Another first-generation Trk inhibitor with activity against multiple Trk receptors.
Repotrectinib: A second-generation Trk inhibitor designed to overcome resistance mutations seen with first-generation inhibitors.
This compound stands out due to its specific targeting of TrkA, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOROKYRNIDSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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